5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a dihydropyrimidine core with ethyl and heptenyl substituents, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce various dihydropyrimidine analogs.
Scientific Research Applications
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-(hept-3-en-4-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4-dione
- 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-trione
Uniqueness
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents and the resulting biological activities. Its structural features may confer distinct properties compared to other similar compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
831220-15-6 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
5-ethyl-5-hept-3-en-4-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-4-7-10(8-5-2)13(6-3)9-14-12(17)15-11(13)16/h7H,4-6,8-9H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
YOACHUUMVPCKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)C1(CNC(=O)NC1=O)CC |
Origin of Product |
United States |
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